molecular formula C10H14N2O2 B080907 Urea, (4-methoxyphenethyl)- CAS No. 13576-85-7

Urea, (4-methoxyphenethyl)-

Cat. No. B080907
CAS RN: 13576-85-7
M. Wt: 194.23 g/mol
InChI Key: HMHATGJEFZCVSI-UHFFFAOYSA-N
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Description

“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .


Synthesis Analysis

The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .


Molecular Structure Analysis

The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.


Chemical Reactions Analysis

The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .

Scientific Research Applications

Synthesis of Novel Phenolic Derivatives

Unsymmetrical urea derivatives, including Urea, (4-methoxyphenethyl)-, have shown significant roles in biological pathways such as neurotransmission and neuromodulation. These compounds are increasingly utilized in medicinal chemistry due to their tunable physicochemical and structural properties. A study by Özgeriş (2020) outlines the synthesis of novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines, showcasing the versatility of urea-based scaffolds in engaging key protein interactions (Özgeriş, 2020).

Development of Polyureas

Polyureas derived from 4-(4′-Methoxyphenyl)urazole have been synthesized and characterized, indicating potential applications in materials science. These novel polyureas exhibit unique properties, including inherent viscosities and thermal stability, suggesting their use in various industrial applications (Mallakpour, Hajipour, & Raheno, 2002).

Environmental Degradation of Herbicides

Research on the degradation of phenylurea herbicides by mixed populations of microorganisms from different soil types highlights the environmental impact and biodegradation potential of urea derivatives. This study provides insights into the microbial metabolism of substituted urea herbicides, contributing to our understanding of environmental pollution and remediation strategies (Ross & Tweedy, 1973).

Biosensor Development

The use of urea derivatives in developing biosensors demonstrates their potential in biomedical diagnostics. For instance, a hydrogel-based biosensor for urea detection has been reported, showcasing the application of urea derivatives in creating sensitive and selective sensors for industrial and biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenethyl alcohol, suggests ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, ingestion, inhalation, and contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(4-methoxyphenyl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHATGJEFZCVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159512
Record name Urea, (4-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (4-methoxyphenethyl)-

CAS RN

13576-85-7
Record name Urea, (4-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (4-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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